molecular formula C6H12OS B6159945 2-(oxolan-3-yl)ethane-1-thiol CAS No. 1517015-55-2

2-(oxolan-3-yl)ethane-1-thiol

Cat. No.: B6159945
CAS No.: 1517015-55-2
M. Wt: 132.2
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Description

2-(Oxolan-3-yl)ethane-1-thiol is a sulfur-containing organic compound with the molecular formula C₆H₁₂OS and a molecular weight of 132.23 g/mol . Its structure features a tetrahydrofuran (oxolane) ring substituted at the 3-position with an ethane-thiol chain. The compound is identified by the CAS registry number 1517015-55-2 and is cataloged under the identifier EN300-1966192 .

Properties

CAS No.

1517015-55-2

Molecular Formula

C6H12OS

Molecular Weight

132.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yl)ethane-1-thiol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, an alkyl halide like 2-(oxolan-3-yl)ethyl bromide can react with sodium hydrosulfide to yield the desired thiol compound . Another method involves the use of thiourea as a nucleophile, which displaces the halide ion to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with an aqueous base to produce the thiol .

Industrial Production Methods

Industrial production of thiols, including this compound, often involves catalytic preparation using hydrogen sulfide (H₂S) or other sulfur-containing reagents. These methods are designed to be efficient and scalable to meet industrial demands .

Mechanism of Action

The mechanism by which 2-(oxolan-3-yl)ethane-1-thiol exerts its effects involves the reactivity of the thiol group. Thiols are known for their ability to undergo oxidation-reduction reactions, which can influence various biochemical pathways. The thiol group can react with free radicals, acting as a radical scavenger, and can form disulfide bonds that stabilize protein structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-(oxolan-3-yl)ethane-1-thiol, a comparison with structurally related compounds is provided below. These include sulfur-containing analogs, heterocyclic derivatives, and functional group variants.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Features
This compound C₆H₁₂OS 132.23 Thiol (-SH), tetrahydrofuran 1517015-55-2 Reactive thiol, small heterocyclic ring
Methyl 2-(2-chlorophenyl)-2-hydroxyacetate C₈H₁₄O₄Cl 174.20 Ester (-COOCH₃), hydroxyl (-OH) Not explicitly stated Chlorophenyl substitution, ester functionality
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS 171.26 Thiophene, hydroxyl (-OH), amine Not explicitly stated Aromatic thiophene, amino alcohol backbone

Key Findings :

Functional Group Diversity: The thiol group in this compound distinguishes it from oxygen- or nitrogen-dominated analogs. For example, methyl 2-(2-chlorophenyl)-2-hydroxyacetate contains ester and hydroxyl groups, which are less nucleophilic than thiols . Thiophene-containing compounds (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) exhibit aromatic stability, contrasting with the non-aromatic tetrahydrofuran ring in the target compound .

Molecular Weight and Reactivity :

  • With a molecular weight of 132.23 g/mol, this compound is lighter than methyl 2-(2-chlorophenyl)-2-hydroxyacetate (174.20 g/mol), suggesting higher volatility or simpler derivatization pathways .
  • Thiols generally participate in radical reactions (e.g., thiol-ene click chemistry), whereas esters are prone to hydrolysis or nucleophilic substitution .

Structural Frameworks :

  • The tetrahydrofuran ring in this compound provides a rigid, oxygen-containing scaffold, unlike the planar thiophene ring in USP-related impurities .
  • Chlorophenyl substitution in methyl 2-(2-chlorophenyl)-2-hydroxyacetate introduces steric hindrance and electron-withdrawing effects absent in the target compound .

Research and Application Insights

  • Synthetic Utility : The thiol group in this compound is advantageous for forming disulfide bonds or metal-sulfur coordination complexes, relevant in drug delivery systems or catalysis .
  • Stability Considerations : Thiols are prone to oxidation, necessitating inert storage conditions, whereas hydroxyl or ester groups (as in methyl 2-(2-chlorophenyl)-2-hydroxyacetate) offer greater oxidative stability .

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